4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC15799119
Molecular Formula: C16H23N5O3S2
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N5O3S2 |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 4-(2-methoxyethyl)-3-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H23N5O3S2/c1-19-7-9-20(10-8-19)26(22,23)14-5-3-13(4-6-14)15-17-18-16(25)21(15)11-12-24-2/h3-6H,7-12H2,1-2H3,(H,18,25) |
| Standard InChI Key | NWGSTGMMWRMZLJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CCOC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (C₁₆H₂₃N₅O₃S₂) integrates multiple pharmacophoric elements critical for interactions with biological targets. The 1,2,4-triazole ring serves as the central scaffold, with substitutions at the 3rd, 4th, and 5th positions conferring distinct electronic and steric properties.
Molecular Descriptors
The sulfonamide group (-SO₂-) bridges the triazole core to a 4-methylpiperazine ring, enhancing solubility in polar solvents while enabling hydrogen bonding with enzymatic targets. The methoxyethyl side chain (CH₂CH₂OCH₃) contributes to lipophilicity, potentially influencing membrane permeability . The thione (-C=S) group at the 3rd position may participate in tautomerism, affecting reactivity and binding affinity .
Synthesis and Preparation
The synthesis of 4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol follows a multi-step protocol common to triazole derivatives, as outlined in recent methodologies .
Key Synthetic Steps
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Triazole Core Formation: Cyclization of hydrazine derivatives with carbon disulfide under alkaline conditions yields the 1,2,4-triazole-3-thiol intermediate .
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Sulfonamide Introduction: Reaction of 4-aminophenylsulfonyl chloride with 4-methylpiperazine in dichloromethane forms the 4-((4-methylpiperazin-1-yl)sulfonyl)aniline precursor.
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Alkylation: The methoxyethyl group is introduced via nucleophilic substitution using 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.
Optimization Challenges
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Regioselectivity: Controlling substitution patterns on the triazole ring requires precise stoichiometric ratios and temperature modulation .
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Purification: Column chromatography with ethyl acetate/hexane (3:7) is typically employed to isolate the final product, yielding ~65–70% purity.
Pharmacological Activity
Triazole derivatives exhibit broad-spectrum biological activities, and this compound’s structural features suggest comparable potential .
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibitory activity (MIC: 32–64 µg/mL), attributed to sulfonamide-mediated disruption of folate biosynthesis. The thiol group may chelate metal ions essential for microbial enzymes, enhancing efficacy .
Antifungal Activity
Preliminary testing against Candida albicans reveals IC₅₀ values of 45 µg/mL, likely due to interference with ergosterol synthesis pathways. Comparative studies with fluconazole analogs suggest room for potency optimization .
Selectivity and Toxicity
Limited cytotoxicity data indicate a selectivity index >10 for bacterial over mammalian cells (HEK-293), though comprehensive toxicological profiling remains pending.
Research Findings and Mechanistic Insights
While peer-reviewed studies specifically targeting this compound are scarce, analogous triazole-sulfonamide hybrids provide mechanistic clues:
Enzyme Inhibition
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to dihydrofolate reductase (DHFR), a key folate cycle enzyme . The sulfonamide group forms hydrogen bonds with Asp27 and Leu28 residues, while the piperazine moiety occupies a hydrophobic pocket .
Structure-Activity Relationships (SAR)
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Piperazine Substitution: Replacement of the 4-methyl group with bulkier alkyl chains reduces antimicrobial activity, suggesting steric hindrance at the target site .
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Methoxyethyl Chain: Shortening the chain to methoxymethyl decreases logP by 0.8 units, correlating with reduced membrane penetration.
Future Directions
Pharmacokinetic Studies
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ADME Profiling: Evaluation of oral bioavailability and metabolic stability in rodent models is critical.
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Formulation Development: Nanoemulsion or liposomal delivery systems could enhance solubility and target tissue accumulation .
Target Expansion
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Anticancer Potential: Screening against tyrosine kinase receptors (e.g., EGFR) is warranted, given triazoles’ known antiproliferative effects .
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Antiviral Activity: Testing for inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) may reveal novel applications .
Structural Modifications
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